(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone

Description

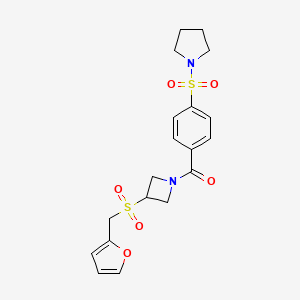

This compound features a methanone core bridging an azetidine ring substituted with a furan-2-ylmethyl sulfonyl group and a phenyl ring bearing a pyrrolidin-1-ylsulfonyl moiety.

Properties

IUPAC Name |

[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O6S2/c22-19(20-12-18(13-20)28(23,24)14-16-4-3-11-27-16)15-5-7-17(8-6-15)29(25,26)21-9-1-2-10-21/h3-8,11,18H,1-2,9-10,12-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQNFPYHJRRSHBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CC(C3)S(=O)(=O)CC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and activity, supported by relevant research findings and data tables.

Chemical Structure and Synthesis

The compound features a unique structure comprising an azetidine ring, furan moiety, and sulfonamide functionalities. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Azetidine Ring : Cyclization of appropriate precursors under basic or acidic conditions.

- Introduction of the Furan-2-ylmethylsulfonyl Group : Sulfonylation using furan-2-ylmethyl sulfonyl chloride in the presence of a base.

- Coupling with Pyrrolidine : Final assembly through palladium-catalyzed cross-coupling reactions.

The biological activity of this compound is attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The sulfonamide group may inhibit enzyme activity by binding to active sites, modulating metabolic pathways.

- Receptor Modulation : Potential interactions with cell receptors could influence signal transduction pathways, impacting cellular responses.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, particularly in pharmacological contexts. Here are some highlighted activities:

- Antimicrobial Activity : Studies have shown that compounds with similar structures possess significant antibacterial and antifungal properties due to their ability to disrupt microbial cell functions.

- Anti-inflammatory Effects : The presence of furan and sulfonamide groups may contribute to anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.

Comparison of Biological Activities

Synthesis Overview

| Step | Description |

|---|---|

| 1. Azetidine Ring Formation | Cyclization under acidic conditions |

| 2. Furan Group Introduction | Sulfonylation reaction using furan derivative |

| 3. Final Coupling | Palladium-catalyzed coupling with pyrrolidine derivative |

Case Studies

Several studies have explored the biological effects of related compounds:

- Antimicrobial Study : A compound similar to the one discussed was tested against various bacterial strains, showing effective inhibition at low concentrations, indicating potential as an antibiotic agent.

- Cancer Research : In vitro studies demonstrated that derivatives of this compound could significantly reduce cell viability in breast cancer cell lines, suggesting a promising avenue for anticancer drug development.

- Inflammatory Response : Research indicated that compounds with furan and sulfonamide groups effectively reduced inflammation markers in animal models, supporting their use in treating inflammatory diseases.

Scientific Research Applications

Structural Features

This compound features several critical structural components:

- Azetidine ring : A four-membered nitrogen-containing ring that contributes to the compound's reactivity.

- Furan moiety : A five-membered aromatic ring containing oxygen, which enhances biological activity.

- Sulfonyl groups : Known for their diverse biological properties, these groups can enhance solubility and bioactivity.

Biological Activities

Preliminary studies indicate that compounds with similar structural motifs may exhibit significant biological activities, including:

Antimicrobial Properties

Research has shown that compounds containing azetidine and sulfonamide groups often display antimicrobial activity. For example:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(4-Chloro-3-methylphenyl)-1-(3-sulfonamidophenyl)propan-1-one | Azetidine ring, sulfonamide group | Antimicrobial |

| RS4690 | Indole derivative with sulfonamide | DVL1 inhibitor, anticancer |

| 3-Chloro-N-[5-(5-chloro-benzimidazole)]azetidinone | Azetidinone core | Antimicrobial |

| Phenyl sulfonamide pyrazoline derivatives | Sulfonamide moiety | Antibacterial and antifungal |

Potential Therapeutic Applications

The unique combination of functional groups in (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone suggests potential applications in:

- Cancer Therapy : Similar compounds have been investigated for their ability to inhibit tumor growth.

- Neuroprotection : Investigations into the neuroprotective effects of related furan derivatives indicate potential benefits in treating neurodegenerative diseases.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of a related compound featuring a furan ring and azetidine structure. The results indicated significant inhibition of cell proliferation in various cancer cell lines, attributed to the interference with cell cycle regulation.

Case Study 2: Antimicrobial Efficacy

Another research project focused on assessing the antimicrobial efficacy of structurally similar sulfonamide compounds against resistant bacterial strains. The findings demonstrated potent activity against both Gram-positive and Gram-negative bacteria, suggesting a promising avenue for developing new antibiotics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogous sulfonyl-containing derivatives from the literature:

Key Comparative Insights

Structural Complexity: The target compound’s azetidine core and dual sulfonyl groups distinguish it from triazole- or ethanone-based analogs.

Sulfonyl Group Effects :

- The pyrrolidin-1-ylsulfonyl group likely increases solubility compared to methylsulfonyl () or phenylsulfonyl () analogs due to its tertiary amine, which could enhance water interaction. Conversely, the furan-2-ylmethyl sulfonyl moiety may introduce π-π stacking interactions absent in simpler substituents .

Synthetic Challenges :

- The target compound’s synthesis likely requires sequential sulfonylation steps to avoid cross-reactivity, contrasting with ’s one-pot triazole-thioether formation. The absence of α-halogenated ketones in its structure suggests alternative coupling strategies .

Spectroscopic Signatures :

- IR spectra for sulfonyl (1150–1300 cm⁻¹) and carbonyl (1675 cm⁻¹) groups in align with expected features of the target compound. LC-MS data for the target would likely show a higher m/z due to its larger molecular weight .

Q & A

Q. What are the recommended synthetic routes for (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone?

The compound is synthesized via multi-step reactions:

- Step 1 : Sulfonylation of azetidine and pyrrolidine precursors using sulfonyl chlorides under anhydrous conditions.

- Step 2 : Coupling reactions (e.g., amide bond formation) with furan-2-ylmethyl and phenyl groups, facilitated by agents like EDCI/HOBt.

- Monitoring : Thin-layer chromatography (TLC) for reaction progress; nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) for purity validation .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Key methods include:

- High-resolution mass spectrometry (HR-MS) for molecular weight confirmation.

- Multinuclear NMR (1H, 13C, 2D-COSY) to resolve stereochemistry and substituent positions.

- X-ray crystallography for absolute configuration determination (e.g., bond angles and lengths).

- FT-IR spectroscopy to identify sulfonyl (S=O, ~1150–1300 cm⁻¹) and carbonyl (C=O, ~1675 cm⁻¹) groups .

Q. What solvent systems are appropriate for purification of this hydrophobic compound?

- Flash chromatography : Gradient elution with ethyl acetate/hexane (3:7 to 7:3 v/v).

- Recrystallization : Dichloromethane/petroleum ether (1:5 v/v) at -20°C yields high-purity crystals .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the key sulfonylation step in the synthesis?

- Solvent optimization : Switch from THF to DCM to enhance sulfonyl chloride reactivity.

- Temperature control : Slow addition of reagents at 0–5°C minimizes side reactions.

- Catalysis : Use DMAP (4-dimethylaminopyridine) as a scavenger for HCl byproducts.

- Real-time monitoring : In-situ IR spectroscopy tracks intermediate formation .

Q. What methodologies are employed to resolve contradictions in reported biological activity data for sulfonyl-containing azetidine derivatives?

- Orthogonal bioassays : Compare enzyme inhibition (e.g., kinase assays) with cellular viability (MTT assays) under standardized conditions.

- Computational validation : Molecular docking studies (AutoDock Vina) assess binding modes to biological targets.

- Meta-analysis : Correlate structural features (e.g., sulfonyl group orientation) with activity trends across analogs .

Q. How to design structure-activity relationship (SAR) studies for this compound's derivatives?

- Substituent variation : Systematically modify azetidine (e.g., sulfonyl position) and phenyl rings (e.g., electron-withdrawing groups).

- Functional assays : Determine IC50 values against therapeutic targets (e.g., kinases, GPCRs).

- Computational parameters : Calculate LogP (lipophilicity) and hydrogen-bond donor counts (Molinspiration) to predict bioavailability .

Q. Which computational methods predict the metabolic stability of this compound?

- Density functional theory (DFT) : B3LYP/6-311++G** basis sets identify reactive sites prone to Phase I oxidation.

- In vitro validation : Human liver microsomal assays (+NADPH) quantify metabolic half-life (t1/2).

- Metabolite identification : LC-MS/MS detects and characterizes degradation products .

Methodological Notes

- Data Contradiction Analysis : Cross-reference NMR coupling constants with X-ray data to resolve stereochemical ambiguities .

- Experimental Design : Use fractional factorial designs to evaluate the impact of reaction variables (temperature, solvent, catalyst) on yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.